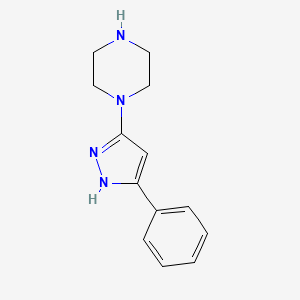

1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-phenyl-1H-pyrazol-3-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17/h1-5,10,14H,6-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIPBLYYBOIOEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-phenyl-1H-pyrazol-5-yl)piperazine and its Core Analogue in Pharmaceutical Development

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound of primary interest, 1-(3-phenyl-1H-pyrazol-5-yl)piperazine (CAS 1511646-96-0), is not extensively documented in publicly available scientific literature. This guide will provide a comprehensive technical overview of its closely related and industrially significant analogue, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS 401566-79-8) . This analogue serves as a pivotal intermediate in the synthesis of the antidiabetic drug Teneligliptin. The principles of synthesis, analysis, and potential biological relevance discussed herein are highly applicable to the broader class of phenyl-pyrazolyl-piperazine compounds.

Introduction: The Phenyl-Pyrazolyl-Piperazine Scaffold

The fusion of a pyrazole ring, a phenyl group, and a piperazine moiety creates a chemical scaffold of significant interest in medicinal chemistry. Piperazine derivatives are known for a wide range of pharmacological activities, including anti-infective, anti-carcinogenic, and anxiolytic properties.[1][2] Similarly, pyrazole-containing compounds exhibit a broad spectrum of biological effects, such as anti-inflammatory, analgesic, and antidiabetic activities.[3][4] The combination of these heterocycles in the this compound framework suggests a high potential for interaction with various biological targets.

The most prominent example of this scaffold's application is 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine , a key building block for Teneligliptin .[5][6][7] Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[8][9] This guide will delve into the core properties and synthesis of this vital intermediate, providing a foundational understanding for researchers exploring this chemical space.

Physicochemical Properties of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for process development, formulation, and quality control.

| Property | Value | Source |

| CAS Number | 401566-79-8 | [10] |

| Molecular Formula | C₁₄H₁₈N₄ | [10][11] |

| Molecular Weight | 242.32 g/mol | [10][11] |

| Appearance | White to light yellow powder/crystal | [9] |

| Melting Point | 107-111 °C | [9] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [12] |

Synthesis and Manufacturing a Critical Intermediate

The synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a well-established process, with several patented and published methods aimed at improving yield, purity, and industrial scalability. The general synthetic strategy involves the formation of the pyrazole ring followed by the introduction of the piperazine moiety.

General Synthetic Pathway

A common approach involves the reaction of an N-protected piperazine derivative with a β-ketoester to form a ketoamide intermediate. This intermediate is then reacted with phenylhydrazine to construct the pyrazole ring through cyclization. The final step is the deprotection of the piperazine nitrogen to yield the desired product.[13][14]

Detailed Experimental Protocol (Exemplary)

The following protocol is a summarized representation of methods described in the literature and should be adapted and optimized based on laboratory or industrial scale requirements.[8][15]

Step 1: Synthesis of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine

-

React 1-tert-butoxycarbonylpiperazine with a diketene. This reaction is often challenging on an industrial scale due to the instability of diketene.[14][15]

Step 2: Synthesis of 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-5-pyrazolyl)piperazine

-

The 1-acetoacetyl-4-tert-butoxycarbonylpiperazine is reacted with phenylhydrazine in the presence of an acid catalyst (e.g., methanesulfonic acid).

-

Cyclization is then induced, often using a dehydrating agent like phosphorus oxychloride in the presence of a base such as pyridine.[15]

Step 3: Deprotection to Yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

-

The tert-butoxycarbonyl (Boc) protecting group is removed using a strong acid, such as trifluoroacetic acid, to yield the final product.[15]

Alternative and Improved Procedures: Several process improvements have been developed to circumvent the use of hazardous reagents like phosphorus oxychloride and unstable starting materials like diketene.[15] These improved methods often involve different cyclization agents or alternative starting materials to enhance safety, yield, and purity.[5][16] For example, some methods start with commercially available 1-methyl- or 1-benzylpiperazine, which are then modified and cyclized.[5]

Role in the Synthesis of Teneligliptin

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is the cornerstone for the construction of Teneligliptin. The secondary amine of the piperazine ring serves as a nucleophile to react with a suitably activated proline derivative.

Sources

- 1. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. atompharma.co.in [atompharma.co.in]

- 7. 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine | 401566-79-8 [chemicalbook.com]

- 8. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 9. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | C14H18N4 | CID 22029039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. darshanpharmaindia.in [darshanpharmaindia.in]

- 12. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8 [sigmaaldrich.com]

- 13. Improved Process For Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 [quickcompany.in]

- 14. A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol [quickcompany.in]

- 15. WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 16. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]

Technical Guide: Chemical Structure & Properties of 1-(3-Phenyl-1H-pyrazol-5-yl)piperazine

[1]

Executive Summary

1-(3-Phenyl-1H-pyrazol-5-yl)piperazine (CAS: 1511646-96-0) is a bioactive heterocyclic scaffold widely utilized in medicinal chemistry. It belongs to the class of amino-pyrazoles , specifically characterized by a phenyl group at the C3 position and a piperazine ring attached via nitrogen to the C5 position of the pyrazole core.

This molecule serves as a "privileged structure" in drug discovery, particularly for protein kinase inhibitors (targeting the ATP-binding hinge region) and G-protein coupled receptor (GPCR) ligands (targeting monoaminergic receptors). Its structural versatility arises from the amphoteric nature of the pyrazole ring and the basicity of the piperazine tail, which allows for diverse salt formations and solubility modulation.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Identity[1]

-

Alternative Name: 3-phenyl-5-(1-piperazinyl)-1H-pyrazole

-

CAS Number: 1511646-96-0

-

Molecular Formula: C₁₃H₁₆N₄

-

Molecular Weight: 228.29 g/mol

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

-

Pyrazole Core: An aromatic 5-membered heterocycle containing two adjacent nitrogens.[3][4] It acts as both a hydrogen bond donor (NH) and acceptor (N:).[5]

-

Phenyl Ring: Attached at the C3 position, providing lipophilic bulk and potential for

stacking interactions within binding pockets. -

Piperazine Ring: Attached at the C5 position.[6][2][7] The secondary amine (NH) of the piperazine is highly basic (pKa ~9.8), serving as a key solubilizing group and a point for further derivatization (e.g., reductive amination or acylation).

Tautomerism

A critical feature of N-unsubstituted pyrazoles is annular tautomerism . In solution, the hydrogen atom on the pyrazole nitrogen oscillates between N1 and N2. Consequently, 3-phenyl-5-piperazinyl-1H-pyrazole is in dynamic equilibrium with 5-phenyl-3-piperazinyl-1H-pyrazole .

-

Tautomer A (3-phenyl-5-piperazinyl): Favored in polar aprotic solvents where the piperazine lone pair can stabilize the adjacent NH via intramolecular hydrogen bonding.

-

Tautomer B (5-phenyl-3-piperazinyl): Often observed in crystal structures depending on packing forces.

Caption: Dynamic annular tautomerism of the 1H-pyrazole core. The equilibrium position is influenced by solvent polarity and pH.

Physicochemical Data Table

| Property | Value | Notes |

| LogP (calc) | 1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration. |

| pKa (Piperazine) | ~9.8 | Basic nitrogen; protonated at physiological pH. |

| pKa (Pyrazole) | ~2.5 (acidic), ~14 (basic) | The pyrazole NH is very weakly acidic; the pyridine-like N is weakly basic. |

| H-Bond Donors | 2 | Pyrazole-NH, Piperazine-NH.[1] |

| H-Bond Acceptors | 3 | Pyrazole-N, Piperazine-N(tert), Piperazine-N(sec). |

| Solubility | DMSO, Methanol, Dilute Acid | Poor water solubility as free base; high solubility as HCl salt. |

Synthetic Pathways[13]

The synthesis of this compound typically follows a convergent route involving the construction of the pyrazole ring followed by the introduction of the piperazine moiety.

Retrosynthetic Analysis

The most robust disconnection is at the C5-N bond (pyrazole-piperazine linkage). This suggests a precursor such as 3-phenyl-5-chloropyrazole , which undergoes nucleophilic aromatic substitution (SNAr) with piperazine.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-Phenyl-1H-pyrazol-5-ol[1]

-

Reagents: Ethyl benzoylacetate, Hydrazine hydrate.

-

Procedure:

-

Dissolve ethyl benzoylacetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at 0°C.

-

Reflux the mixture for 4–6 hours.

-

Cool to room temperature; the product precipitates as a white solid.

-

Filter and wash with cold ethanol to yield 3-phenyl-1H-pyrazol-5-ol (exists in equilibrium with 3-phenyl-pyrazolin-5-one).

-

Step 2: Chlorination to 3-Phenyl-5-chloro-1H-pyrazole

-

Reagents: Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Suspend 3-phenyl-1H-pyrazol-5-ol in neat POCl₃ (excess).

-

Heat in a sealed tube or under reflux at 100–120°C for 3 hours.

-

Caution: Quench the reaction mixture carefully by pouring onto crushed ice (exothermic).

-

Neutralize with NaHCO₃ and extract with ethyl acetate.

-

Purify via silica gel chromatography (Hexane/EtOAc) to obtain the chloro-intermediate.

-

Step 3: Nucleophilic Substitution with Piperazine

-

Reagents: 3-Phenyl-5-chloro-1H-pyrazole, Piperazine (anhydrous).

-

Solvent: n-Butanol or DMF.

-

Procedure:

-

Dissolve 3-phenyl-5-chloro-1H-pyrazole (1.0 eq) in n-butanol.

-

Add excess piperazine (5.0 eq) to prevent bis-substitution.

-

Reflux at 130°C for 12–24 hours.

-

Evaporate solvent under reduced pressure.[6]

-

Partition residue between water and dichloromethane.

-

The organic layer contains the product.[8] Purify via recrystallization or column chromatography (DCM/MeOH/NH₃).

-

Caption: Step-wise synthetic workflow for the production of the target molecule via the chloropyrazole intermediate.

Structural Characterization

Validating the structure requires careful analysis due to the potential for tautomers to broaden NMR signals.

Proton NMR (¹H NMR)

-

Solvent: DMSO-d₆ is recommended to stabilize the tautomers and improve solubility.

-

Aromatic Region (7.3 – 7.8 ppm): Multiplets corresponding to the 5 protons of the phenyl ring.

-

Pyrazole C4-H (~6.0 – 6.5 ppm): A characteristic singlet. This proton is upfield compared to benzene protons due to the electron-rich nature of the amino-pyrazole system.

-

Piperazine Region (2.8 – 3.5 ppm): Two sets of triplets (or broad multiplets). The protons adjacent to the pyrazole nitrogen appear downfield (~3.2-3.5 ppm) compared to the protons adjacent to the secondary amine (~2.8-3.0 ppm).

-

Exchangeable Protons: A broad singlet for the pyrazole NH (~12-13 ppm) and a broad singlet for the piperazine NH (~2-4 ppm, often washed out if water is present).

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion: [M+H]⁺ = 229.15.

-

Fragmentation Pattern:

-

Loss of piperazine ring often yields a fragment at m/z ~158 (3-phenyl-pyrazole cation).

-

Retro-Diels-Alder cleavage of the pyrazole ring is less common but possible under high energy.

-

Pharmacological Applications[9][10][12][13]

This molecule is rarely a drug in itself but acts as a high-value scaffold or fragment .

Kinase Inhibition

The aminopyrazole motif is a classic "hinge binder." In the context of kinase inhibitors:

-

The pyrazole nitrogens (NH donor, N: acceptor) form hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., residues like Glu/Leu in Aurora kinases or CDK2).

-

The phenyl group occupies the hydrophobic back-pocket (Gatekeeper region).

-

The piperazine tail extends into the solvent-exposed region, improving solubility and providing a handle to attach solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).

GPCR Ligands

The aryl-piperazine class is fundamental to neuropsychiatry.

-

Dopamine/Serotonin Receptors: The basic nitrogen of the piperazine forms a crucial salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix of GPCRs (D2, 5-HT1A, 5-HT2A).

-

The pyrazole-phenyl moiety mimics the aromatic core of neurotransmitters, engaging in

interactions with aromatic residues (Phe/Trp) in the receptor binding pocket.

References

-

Chemical Identity & CAS: this compound.[1][2][7][9][10][11] PubChem Compound Summary. National Center for Biotechnology Information. Link

- Synthesis of Pyrazole Scaffolds: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. (General methodology for 3,5-disubstituted pyrazoles).

-

Teneligliptin Intermediate Synthesis: Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Patent WO2015063709A1. (Describes the analogous N-phenyl methylated scaffold synthesis via POCl3). Link

-

Tautomerism in Pyrazoles: Alkorta, I., et al. "Tautomerism in 3(5)-substituted pyrazoles."[12] Journal of Chemical Information and Modeling, 2006.

- Biological Activity: Park, H., et al. "Discovery of 3-phenyl-5-piperazinyl-pyrazole derivatives as potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.

Sources

- 1. WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 2. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. academicstrive.com [academicstrive.com]

- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Best CAS No 401566-79-8 1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. atompharma.co.in [atompharma.co.in]

- 10. atompharma.co.in [atompharma.co.in]

- 11. 401566-79-8|1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine|BLD Pharm [bldpharm.com]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

pyrazole-piperazine scaffold for medicinal chemistry

An In-Depth Technical Guide to the Pyrazole-Piperazine Scaffold in Medicinal Chemistry

Abstract

The pyrazole-piperazine scaffold is a quintessential example of a "privileged structure" in modern medicinal chemistry. Its unique combination of a five-membered aromatic pyrazole ring and a six-membered saturated piperazine ring provides a versatile three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets. This guide offers a comprehensive exploration of the scaffold, detailing its synthetic accessibility, key structure-activity relationships (SAR), and diverse therapeutic applications, from oncology to neuropharmacology. We provide field-proven synthetic protocols, data-driven SAR insights, and case studies of clinically successful drugs, positioning this scaffold as a critical tool for researchers, scientists, and drug development professionals.

Introduction: The Power of Privileged Scaffolds

In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The piperazine ring is a classic example, prized for its conformational flexibility and the dual-nitrogen architecture that allows for tunable basicity and systematic functionalization to optimize physicochemical properties like solubility and lipophilicity.[1] When combined with pyrazole—an aromatic heterocycle known for its ability to participate in hydrogen bonding and act as a versatile bioisostere—the resulting pyrazole-piperazine motif becomes a powerful building block for creating potent and selective modulators of complex biological systems.[2][3]

The pyrazole ring itself is a key component in eight FDA-approved small molecule protein kinase inhibitors, including Crizotinib and Ruxolitinib, highlighting its importance in targeted therapies.[2] The combined scaffold leverages the strengths of both components: the pyrazole provides a rigid, aromatic core for specific interactions, while the piperazine acts as a flexible linker or a point for introducing substituents to modulate pharmacokinetics and target engagement.[1][4] This guide will dissect the chemistry and biology that make this scaffold a recurring theme in successful drug development campaigns.

Synthetic Strategies for the Pyrazole-Piperazine Core

The synthetic accessibility of the pyrazole-piperazine scaffold is a primary reason for its widespread use.[2][5] The construction generally involves the formation of the pyrazole ring followed by its linkage to the piperazine moiety, or vice-versa. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

A common convergent approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative to form the pyrazole ring, and a separate synthesis of the desired piperazine fragment. These two key fragments are then coupled, typically via N-arylation or reductive amination.

Below is a generalized workflow for the synthesis of a 1-Aryl-4-(pyrazolyl)piperazine derivative.

Caption: Generalized synthetic workflow for pyrazole-piperazine scaffold assembly.

Protocol: Synthesis of an N-Aryl Piperazinyl Pyrazole Derivative

This protocol describes a common sequence for synthesizing a pyrazole-piperazine derivative, adapted from methodologies reported in the literature for building similar cores.[4]

Step 1: Synthesis of Chalcone Intermediate

-

To a stirred solution of an appropriate acetophenone (e.g., 4-N-methyl piperazinyl-3-nitro acetophenone, 1.0 eq) in ethanol, add a substituted aromatic aldehyde (1.1 eq).

-

Add a catalytic amount of a base (e.g., aqueous NaOH) dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into crushed ice.

-

Filter the resulting solid precipitate, wash with cold water, and dry to yield the chalcone derivative.

Step 2: Cyclization to form the Pyrazole Ring

-

Dissolve the chalcone derivative (1.0 eq) from Step 1 in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Add hydrazine hydrochloride or a substituted hydrazine (1.2 eq).

-

Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from ethanol to obtain the pyrazole-piperazine product.

Causality: The initial Claisen-Schmidt condensation creates an α,β-unsaturated ketone (chalcone), which is a perfect electrophile for the subsequent cyclocondensation reaction with hydrazine. The hydrazine acts as a dinucleophile, attacking the carbonyl carbon and the β-carbon to form the five-membered pyrazole ring.[6]

Structure-Activity Relationship (SAR) Insights

The elegance of the pyrazole-piperazine scaffold lies in its modular nature, allowing for systematic modification at several key positions to fine-tune biological activity. The primary points of variation are the substituents on the pyrazole ring, the piperazine ring, and the aryl group attached to the piperazine nitrogen.

Caption: Key modification points for SAR studies on the pyrazole-piperazine scaffold.

-

R1 (Aryl group on Piperazine): Substitutions here are critical for target engagement. For instance, in G-protein coupled receptor (GPCR) ligands, 2-substituted aryl rings are often found to be the most potent.[7] The nature of the substituent (e.g., hydrogen-bond donor vs. acceptor) can dramatically switch the compound's functional activity from an agonist to an antagonist.[7]

-

R2 (Piperazine Ring): While often unsubstituted, methylation or other small alkyl substitutions can alter the pKa of the nitrogen, impacting oral absorption and cell permeability.

-

R3 (Pyrazole Ring): Substituents on the pyrazole ring directly influence potency and selectivity. In Janus kinase (JAK) inhibitors, an ortho substitution on a phenyl ring at the pyrazole's 3-position was found to be crucial for achieving selectivity for JAK1 over JAK2.[2]

Therapeutic Applications & Case Studies

The versatility of the pyrazole-piperazine scaffold is demonstrated by its presence in drugs targeting a wide range of diseases.

Oncology: Protein Kinase Inhibitors

The pyrazole ring is a cornerstone in the design of protein kinase inhibitors (PKIs).[2][8] The scaffold can effectively mimic the hinge-binding motif of ATP, enabling potent inhibition of kinases implicated in cancer.

| Compound Class | Target Kinase(s) | Rationale & Key SAR Insights | Reference |

| Pyrazole-piperazine Hybrids | VEGFR-2 | Molecular hybridization of chalcone/pyrazoline with a piperazine moiety led to potent VEGFR-2 inhibitors. IC50 values ranged from 0.57 µM to 1.48 µM. | [9][10] |

| Diaryl Pyrazoles | Hsp90 | Replacing a phenyl substituent with piperazine derivatives on the pyrazole core resulted in highly potent Hsp90 inhibitors with sub-micromolar activity in cells. | [11] |

| Fused Pyrazoles | c-Src, EGFR, VEGFR | Pyrazolo[3,4-d]pyrimidine derivatives incorporating a piperazine group have shown potent inhibition of various kinases crucial for tumor growth. | [12] |

Neuroscience: Antipsychotics and GPCR Modulators

The scaffold is prominently featured in atypical antipsychotics, where it modulates dopamine and serotonin receptors.

Case Study: Cariprazine (Vraylar)

Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[13][14] Its unique pharmacology stems from its function as a partial agonist at dopamine D2 and D3 receptors, with a preference for D3.[14][15]

-

Structure: Cariprazine features a dichlorophenyl-piperazine moiety linked via an ethyl spacer to a cyclohexyl-dimethylurea group. While not a direct pyrazole-piperazine, its development showcases the utility of the aryl-piperazine core in CNS drug design.[13]

-

Mechanism of Action: As a partial agonist, cariprazine can modulate dopamine activity, acting as an antagonist when dopamine levels are high and as an agonist when they are low.[14] This nuanced mechanism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia.[13] Its interaction with serotonin receptors (5-HT1A partial agonist, 5-HT2A antagonist) further refines its therapeutic profile.[13][14]

-

Synthesis: The synthesis of cariprazine is a multi-step process involving the formation of key intermediates, culminating in a reductive amination to connect the piperazine fragment with the cyclohexyl portion.[16][17]

Physicochemical and ADMET Properties

A critical aspect of drug design is optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The pyrazole-piperazine scaffold offers several advantages in this regard.

-

Solubility and Lipophilicity: The two nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH, which generally imparts good aqueous solubility. The overall lipophilicity can be fine-tuned through substitutions on the aryl and pyrazole rings.[18]

-

Metabolism: The primary sites of metabolism are often the piperazine ring (N-dealkylation) and the aromatic rings (hydroxylation). Metabolism is typically mediated by cytochrome P450 enzymes, particularly CYP3A4.[15] Understanding these metabolic pathways is crucial for managing drug-drug interactions and ensuring a desirable pharmacokinetic profile.

-

Toxicity: In silico ADMET prediction is a valuable tool for early-stage assessment of potential liabilities.[19][20][21] While the core scaffold is generally well-tolerated, specific substitutions can introduce toxicity. Computational models and early experimental screening are essential to identify and mitigate these risks.[22]

Conclusion and Future Outlook

The pyrazole-piperazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, combined with the ability to present functional groups in precise three-dimensional orientations, allows for the rational design of potent and selective ligands for a multitude of biological targets. From kinase inhibition in oncology to receptor modulation in neuroscience, this scaffold continues to yield clinical candidates and approved drugs.

Future research will likely focus on exploring new chemical space by decorating the scaffold with novel substituents, developing more efficient and greener synthetic routes, and applying computational methods to predict biological activity and ADMET properties with greater accuracy.[1][23] The continued success of the pyrazole-piperazine framework ensures it will remain a cornerstone of drug discovery programs for the foreseeable future.

References

- A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. (2025, August 10).

- Understanding Cariprazine: The Mechanism Behind Vraylar. (2026, January 15).

- Joshi, A., Hussain, N., Sain, D., & Talesara, G. L.

- Leopoldo, M., et al. (2015, September 21). Tactical Approaches to Interconverting GPCR Agonists and Antagonists.

- Cariprazine. Wikipedia.

- Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023, June 21). MDPI.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI.

- Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. (2004, February 23). PubMed.

- Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. (2020, December 21). Taylor & Francis Online.

- Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evalu

- Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). MDPI.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- The structure‐activity relationship of anticancer activity piperazine derivatives.

- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- A new generation of antipsychotics: pharmacology and clinical utility of cariprazine in schizophrenia. PMC.

- Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals.

- Recent advances in the synthesis of new pyrazole deriv

- Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. (2004, February 23). PubMed.

- Cariprazine Synthetic Routes. MedKoo Biosciences.

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025, October 13). PMC.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Synthesis of Pyrazole Derivatives A Review. (2026, January 15). IJFMR.

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2021, June 2).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Discovery of GPCR ligands for probing signal transduction p

- COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Semantic Scholar.

- ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. (2023, July 21). Arabian Journal of Chemistry.

- Synthesis of Some New Phthalazine−piperazine−pyrazole Conjugates; In vitro Anti‐Cancer, ADMET And Molecular Docking Studies. (2025, August 6).

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025, October 13).

- Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018, April 5). PMC.

- Few anticancer drugs containing piperazine rings approved by FDA.

- Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PMC - PubMed Central.

- Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties. (2016, April 13). PubMed Central.

- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). PMC.

- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurk

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 13. Understanding Cariprazine: The Mechanism Behind Vraylar - Oreate AI Blog [oreateai.com]

- 14. Cariprazine - Wikipedia [en.wikipedia.org]

- 15. A new generation of antipsychotics: pharmacology and clinical utility of cariprazine in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medkoo.com [medkoo.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 22. mdpi.com [mdpi.com]

- 23. connectjournals.com [connectjournals.com]

A Technical Guide to the Core Differences Between 3-Phenyl and 3-Methyl-Phenyl Pyrazole Piperazines: A Medicinal Chemistry Perspective

This in-depth technical guide provides a comprehensive analysis of the core differences between 3-phenyl-pyrazole piperazines and 3-methyl-phenyl-pyrazole piperazines for researchers, scientists, and drug development professionals. This document moves beyond a mere listing of properties to offer a deep dive into the structure-activity relationships, synthetic considerations, and pharmacological implications that arise from the seemingly subtle substitution of a phenyl versus a methyl-phenyl group on the pyrazole core. By understanding these nuances, researchers can make more informed decisions in the design and development of novel therapeutics based on this privileged scaffold.

The Pyrazole-Piperazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole-piperazine scaffold is a cornerstone in modern drug discovery, renowned for its versatile pharmacological activities.[1][2] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and tunable electronic properties.[3] The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, provides a flexible linker that can be readily functionalized to modulate physicochemical properties such as solubility and to interact with biological targets.[2] The fusion of these two pharmacophores has given rise to a plethora of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[4][5][6][7]

The Impact of the 3-Aryl Substituent: A Tale of Two Groups

The seemingly minor difference between a 3-phenyl and a 3-methyl-phenyl substituent on the pyrazole ring can lead to significant alterations in the molecule's overall properties and biological activity. This guide will dissect these differences through the lenses of synthesis, physicochemical properties, and pharmacological outcomes.

Synthetic Strategies and Mechanistic Considerations

The synthesis of both 3-phenyl and 3-methyl-phenyl pyrazole piperazines generally follows a convergent approach, involving the preparation of a substituted pyrazole core followed by its coupling with a piperazine moiety.

Synthesis of the Pyrazole Core

A common and efficient method for the synthesis of the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][8]

Experimental Protocol: General Synthesis of 1,3-Disubstituted Pyrazoles

-

Step 1: Knoevenagel Condensation. An appropriately substituted acetophenone (e.g., acetophenone for the 3-phenyl derivative or a methyl-acetophenone for the 3-methyl-phenyl derivative) is reacted with a source of hydrazine, such as hydrazine hydrate or phenylhydrazine, in a suitable solvent like ethanol.[9] This reaction typically proceeds via a Knoevenagel condensation followed by a cyclization reaction.

-

Step 2: Cyclization. The intermediate hydrazone undergoes an intramolecular cyclization to form the pyrazole ring. This step can be facilitated by the presence of an acid or base catalyst.

-

Step 3: Work-up and Purification. The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography.

The choice of starting materials is critical. For the 3-phenyl pyrazole, acetophenone is the key precursor. For the 3-methyl-phenyl pyrazole, a corresponding methyl-substituted acetophenone would be used. The position of the methyl group on the phenyl ring (ortho, meta, or para) will further influence the properties of the final compound.

Coupling with Piperazine

Once the substituted pyrazole core is synthesized, it is coupled with a piperazine derivative. This is often achieved through a nucleophilic substitution reaction where a halogenated pyrazole derivative reacts with piperazine.

Experimental Protocol: Coupling of Pyrazole and Piperazine

-

Step 1: Halogenation of the Pyrazole. The synthesized pyrazole is halogenated, typically at the 5-position, using a reagent like phosphorus oxychloride (POCl₃) to create a good leaving group.[10]

-

Step 2: Nucleophilic Substitution. The halogenated pyrazole is then reacted with N-methylpiperazine or another desired piperazine derivative in a suitable solvent, often in the presence of a base to neutralize the generated acid.[11]

-

Step 3: Final Product Isolation. The final product is isolated and purified using standard laboratory techniques.

The following diagram illustrates the general synthetic workflow:

Caption: General synthetic workflow for 3-aryl-pyrazole piperazines.

Comparative Physicochemical Properties

The addition of a methyl group to the phenyl ring, while seemingly minor, can have a measurable impact on the physicochemical properties of the molecule.

| Property | 3-Phenyl Derivative | 3-Methyl-Phenyl Derivative | Rationale for Difference |

| Molecular Weight | Lower | Higher | Addition of a methyl group (-CH₃) increases the mass. |

| Lipophilicity (cLogP) | Generally high | Typically higher | The methyl group is lipophilic, increasing the overall non-polar character. |

| Solubility | Variable, often requires salt formation for aqueous solubility.[12] | Generally lower in aqueous media due to increased lipophilicity. | Increased hydrocarbon character reduces affinity for polar solvents. |

| Melting Point | Dependent on crystal packing and intermolecular forces. | Can be higher or lower depending on the position of the methyl group and its effect on crystal lattice energy. | |

| Polar Surface Area (PSA) | Unchanged | Unchanged | The methyl group is non-polar and does not contribute to the polar surface area. |

Data sourced from PubChem and other chemical databases. [13][14][15]

The increased lipophilicity of the 3-methyl-phenyl derivatives can have significant implications for their pharmacokinetic profiles, potentially leading to increased membrane permeability and altered metabolic pathways.

Spectroscopic Characterization: Identifying the Difference

Standard spectroscopic techniques are crucial for confirming the structure and purity of these compounds.

-

¹H NMR Spectroscopy: The key difference in the proton NMR spectra will be the appearance of a singlet integrating to three protons in the aliphatic region (typically around δ 2.3 ppm) for the 3-methyl-phenyl derivative, corresponding to the methyl group protons. The aromatic region will also show a more complex splitting pattern for the methyl-phenyl group compared to the phenyl group.[16][17]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum of the 3-methyl-phenyl derivative will exhibit an additional signal in the aliphatic region (around δ 20-25 ppm) for the methyl carbon.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will show a difference of 14 mass units (the mass of a CH₂ group, but effectively the difference between H and CH₃) between the 3-phenyl and 3-methyl-phenyl analogues.

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[18]

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[18]

-

Mass Spectrometry Analysis: Obtain a high-resolution mass spectrum using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern.[18]

Pharmacological Implications and Structure-Activity Relationships (SAR)

The substitution on the 3-phenyl ring is a critical determinant of the pharmacological activity of pyrazole-piperazine derivatives.

Binding Interactions and Target Selectivity

The phenyl ring at the 3-position of the pyrazole often engages in hydrophobic and π-π stacking interactions within the binding pockets of biological targets. The addition of a methyl group can have several effects:

-

Steric Hindrance: The methyl group can introduce steric bulk, which may either enhance or diminish binding affinity depending on the topology of the binding site.

-

Hydrophobic Interactions: The increased lipophilicity of the methyl-phenyl group can lead to stronger hydrophobic interactions with non-polar residues in the target protein.

-

Altered Conformation: The presence of the methyl group can influence the preferred conformation of the molecule, potentially orienting the piperazine moiety differently for interaction with the target.

Structure-activity relationship (SAR) studies on various pyrazole derivatives have shown that substitutions on the phenyl ring can significantly modulate their activity.[19][20][21][22] For example, in a series of pyrimidinyl pyrazole derivatives, the introduction of substituents on the phenylpiperazine moiety led to compounds with potent antitumor activity.[23]

Therapeutic Applications

Both 3-phenyl and 3-methyl-phenyl pyrazole piperazines have been investigated for a range of therapeutic applications:

-

Anticancer Activity: Many derivatives have shown promising cytotoxic activity against various cancer cell lines.[23][24] The substitution on the phenyl ring can influence the potency and selectivity of these compounds.

-

Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel 3-phenyl-pyrazole-5-carboxamide derivatives have demonstrated potent anti-inflammatory properties.[5][25]

-

Antimicrobial Activity: Pyrazole-piperazine hybrids have been explored as potential antibacterial and antifungal agents.[6][26]

-

Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in many CNS-active drugs.[7][27] The lipophilicity of the 3-aryl substituent can influence the ability of these compounds to cross the blood-brain barrier.

The following diagram illustrates the key differences and their potential impact:

Caption: Core differences and their impact on compound properties.

Conclusion and Future Directions

The choice between a 3-phenyl and a 3-methyl-phenyl substituent on the pyrazole-piperazine scaffold is a critical decision in the drug design process. While the synthetic routes are analogous, the resulting compounds exhibit distinct physicochemical and pharmacological profiles. The 3-methyl-phenyl derivatives offer opportunities for fine-tuning lipophilicity and exploring specific hydrophobic interactions within a target's binding site, but may also introduce steric challenges.

Future research in this area should focus on systematic SAR studies, exploring the impact of the methyl group's position (ortho, meta, para) on the phenyl ring. Furthermore, comprehensive in vivo pharmacokinetic and pharmacodynamic studies are essential to translate the observed in vitro differences into meaningful therapeutic outcomes. By understanding the fundamental distinctions outlined in this guide, researchers can more effectively leverage the pyrazole-piperazine scaffold to develop novel and improved therapeutic agents.

References

- Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Deriv

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. [Link]

-

Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. PubMed. [Link]

-

Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine. Taylor & Francis Online. [Link]

-

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. PubChem. [Link]

-

Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. PubMed. [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

3-(Phenylazo)pyrazole. PubChem. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. [Link]

-

3-phenyl-1H-pyrazole. PubChem. [Link]

-

Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. II. Optimization of the phenylpiperazine moiety of 1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-3-phenylpiperazinyl-1-trans-propenes. PubMed. [Link]

- Improved Process For Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl)piperazine. [Source Not Available]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

-

Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

Few anticancer drugs containing piperazine rings approved by FDA. ResearchGate. [Link]

-

Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing). [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. [Link]

- 1-(3-Methyl-1-Phenyl-5-Pyrazolyl)Piperazine. [Source Not Available]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]

-

3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

-

Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed. [Link]

- Pharmacological Activities of Pyrazole and Its Deriv

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker: Synthesis of potent bacterial biofilm and MurB inhibitors. PubMed. [Link]

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Source Not Available]

-

Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. [Link]

-

Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. MDPI. [Link]

-

New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. [Link]

-

1-(3-Methyl-1-phenyl-5-Pyrazolyl)piperazine manufacturers. Corey Organics. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker: Synthesis of potent bacterial biofilm and MurB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]

- 10. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | C14H18N4 | CID 22029039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-(Phenylazo)pyrazole | C9H8N4 | CID 135800608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. II. Optimization of the phenylpiperazine moiety of 1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3-phenyl-1H-pyrazol-5-yl)piperazine SMILES and InChI key

[1][2]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

The molecule This compound (CAS 1511646-96-0) represents a distinct structural class from the widely known Teneligliptin intermediate (which is N-phenyl substituted). This specific scaffold features a C-linked phenyl group at the 3-position and a piperazine moiety at the 5-position of a 1H-pyrazole core.[1] Due to annular tautomerism in the 1H-pyrazole ring, the 3- and 5-positions are chemically equivalent unless the nitrogen is substituted; however, the IUPAC naming convention assigns the lower locant to the heteroatom attachment where possible.

Core Identifiers

| Property | Specification |

| CAS Number | 1511646-96-0 |

| IUPAC Name | This compound |

| SMILES | C1CN(CCN1)C2=CC(=NN2)C3=CC=CC=C3 |

| InChI String | InChI=1S/C13H16N4/c1-2-4-10(5-3-1)12-9-13(16-17-12)15-8-6-14-7-9-15/h1-5,9,14H,6-8H2,(H,16,17) |

| Molecular Formula | C₁₃H₁₆N₄ |

| Molecular Weight | 228.30 g/mol |

| Tautomerism | Exists as 3-phenyl-5-piperazinyl-1H-pyrazole |

Predicted Physicochemical Parameters[7]

-

LogP (Octanol/Water): ~1.8 – 2.2 (Moderate lipophilicity suitable for CNS penetration).

-

pKa (Piperazine NH): ~8.5 – 9.0 (Basic, protonated at physiological pH).

-

pKa (Pyrazole NH): ~14.0 (Very weak acid).

-

H-Bond Donors: 2 (Piperazine NH, Pyrazole NH).

-

H-Bond Acceptors: 3 (Pyridine-like N in pyrazole, Piperazine Ns).

Synthesis & Manufacturing Protocols

The synthesis of this compound presents a challenge due to the need to differentiate the two nitrogens in the pyrazole ring and prevent over-alkylation. Two primary routes are established: Nucleophilic Aromatic Substitution (SₙAr) and Cyclization Construction .

Method A: Nucleophilic Aromatic Substitution (Preferred for Scale)

This method utilizes a 3-halo-5-phenylpyrazole intermediate. The electron-deficient nature of the pyrazole ring (especially if activated or at high temperatures) allows for the displacement of the halogen by the piperazine nitrogen.

Step-by-Step Protocol:

-

Starting Material: 3-bromo-5-phenyl-1H-pyrazole (commercially available or synthesized from benzoylacetonitrile + hydrazine).

-

Reagents: Piperazine (5.0 equivalents, excess to prevent bis-substitution), Diglyme or DMSO (solvent).

-

Conditions: Sealed tube or microwave reactor at 140–160°C for 12–24 hours.

-

Work-up:

-

Dilute reaction mixture with water.[2]

-

Extract with ethyl acetate.

-

Wash organic layer with brine to remove excess piperazine.

-

Purify via column chromatography (DCM:MeOH:NH₃ gradient).

-

Method B: De Novo Ring Construction (The "Bis-electrophile" Route)

This route builds the piperazine ring onto an existing 3-amino-5-phenylpyrazole moiety. It is highly specific and avoids regioisomer issues associated with N-alkylation.

Step-by-Step Protocol:

-

Precursor Synthesis: React benzoylacetonitrile with hydrazine hydrate in ethanol (Reflux, 4h) to yield 3-amino-5-phenylpyrazole .

-

Cyclization:

-

Dissolve 3-amino-5-phenylpyrazole (1.0 eq) in chlorobenzene or n-butanol.

-

Add bis(2-chloroethyl)amine hydrochloride (1.1 eq).

-

Add sodium carbonate (2.5 eq) or DIPEA.

-

Reflux for 24–48 hours.

-

-

Mechanism: The exocyclic amino group of the pyrazole performs a double nucleophilic attack on the chloroethyl chains of the amine linker, closing the piperazine ring.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for Method B, highlighting the critical intermediate steps.

Figure 1: Synthetic pathway converting benzoylacetonitrile to the target piperazine scaffold via an aminopyrazole intermediate.[1][2][3]

Biological Applications & Pharmacophore Mapping

This scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity.

Kinase Inhibition (ATP-Competitive Binding)

The 3-phenyl-1H-pyrazole motif mimics the adenine ring of ATP. The nitrogen atoms in the pyrazole ring can serve as a hinge binder:

-

Donor-Acceptor Motif: The NH (donor) and N (acceptor) of the pyrazole interact with the hinge region of kinases (e.g., Aurora Kinase, CDK2).

-

Solvent Exposure: The piperazine ring projects into the solvent-accessible region, improving solubility and allowing for further functionalization (e.g., amides, ureas) to tune selectivity.

GPCR Ligands (Serotonergic/Dopaminergic)

The phenyl-piperazine moiety is a classic pharmacophore for:

-

5-HT (Serotonin) Receptors: Specifically 5-HT1A and 5-HT7. The basic nitrogen of the piperazine forms a salt bridge with a conserved aspartate residue in the receptor's transmembrane domain.

-

Dopamine D2/D3 Receptors: The lipophilic phenyl group interacts with aromatic clusters in the receptor binding pocket.

Pharmacophore Interaction Diagram

The diagram below visualizes how the molecule interacts with a theoretical kinase binding pocket.

Figure 2: Interaction map showing the dual role of the scaffold in H-bonding (hinge) and hydrophobic interactions.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified. Note that the absence of the N-methyl group (present in Teneligliptin intermediates) significantly alters the NMR profile.

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.0–12.5 (br s, 1H, Pyrazole NH) — Diagnostic for 1H-pyrazole.

- 7.8–7.3 (m, 5H, Phenyl protons).

- 5.8–6.0 (s, 1H, Pyrazole C4-H).

- 2.8–3.2 (m, 8H, Piperazine protons).

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 229.14.

-

Fragmentation often shows loss of the piperazine ring.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22029039 (Analog Reference). Retrieved from [Link]

-

World Intellectual Property Organization (2015). WO2015063709A1 - Process for the preparation of pyrazole piperazine derivatives. Retrieved from [Link]

-

ChemSrc (2025). CAS 1511646-96-0 Entry and Physical Properties. Retrieved from [Link]

Sources

Novel Pyrazole Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and structural rigidity.[1][2] Unlike other five-membered heterocycles, pyrazoles offer a tunable hydrogen-bond donor/acceptor system capable of mimicking peptide bonds, making them exceptional candidates for kinase inhibition and G-protein-coupled receptor (GPCR) modulation. This guide analyzes the structural activity relationships (SAR), advanced regioselective synthetic methodologies, and validation protocols required to leverage novel pyrazole derivatives in therapeutic development.

Part 1: The Pharmacophore Advantage

Electronic Duality and Tautomerism

The core utility of the pyrazole moiety lies in its amphoteric nature. The unsubstituted pyrazole ring exists in annular tautomerism, where the hydrogen atom oscillates between N1 and N2.

-

In Solution: The ratio of tautomers is solvent-dependent.[3] In polar aprotic solvents (DMSO), the dipole moment dictates the population.

-

Protein Binding: This tautomeric fluidity allows the scaffold to adapt to the target binding pocket, often serving as a bioisostere for amides or carboxylic acids.

-

Kinase Hinge Interaction: In ATP-competitive inhibitors (e.g., Crizotinib , Ruxolotinib ), the pyrazole motif typically forms a bidentate hydrogen bond with the kinase hinge region—the N2 acts as an acceptor for the backbone NH, while the N1-H donates to the backbone carbonyl.

Metabolic Stability and Fluorination

Recent FDA approvals highlight the trend of fluorinated pyrazoles (e.g., Pralsetinib ). Introducing fluorine or trifluoromethyl groups on the pyrazole ring:

-

Blocks metabolic hotspots (preventing oxidation).

-

Modulates pKa , tuning the acidity of the NH group for optimal binding affinity.

-

Enhances lipophilicity , improving membrane permeability without sacrificing solubility.

Part 2: Advanced Synthetic Strategies

The historical challenge in pyrazole synthesis is regioselectivity . The classic condensation of hydrazines with 1,3-diketones often yields a mixture of 1,3- and 1,5-disubstituted isomers, requiring tedious chromatographic separation. Modern drug discovery demands high-fidelity regiocontrol.

Regioselective Logic Flow

The following decision tree outlines the selection of synthetic routes based on the desired substitution pattern.

Figure 1: Synthetic decision matrix for achieving specific pyrazole regioisomers.

Protocol: Regioselective Synthesis via Enaminones

This protocol favors the 1,3-disubstituted isomer, a common motif in kinase inhibitors, by utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate.

Reagents:

-

Substituted Acetophenone

-

DMF-DMA

-

Substituted Hydrazine Hydrochloride

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Enaminone Formation: Reflux the substituted acetophenone (1.0 eq) with DMF-DMA (1.2 eq) neat or in toluene for 4–6 hours. Monitor by TLC for the disappearance of the ketone.

-

Cyclization: Evaporate excess DMF-DMA. Dissolve the crude enaminone residue in anhydrous ethanol.

-

Hydrazine Addition: Add the substituted hydrazine (1.1 eq) slowly at room temperature.

-

Reflux: Heat the mixture to reflux for 2–4 hours. The regioselectivity is driven by the nucleophilic attack of the hydrazine's unsubstituted nitrogen on the more electrophilic carbon of the enaminone (beta-carbon).

-

Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Validation Check: Confirm regiochemistry using NOESY NMR. A correlation between the N-substituent and the C5-H indicates a 1,5-isomer, while a correlation with C3-substituent (or lack of C5 interaction) suggests the desired 1,3-isomer.

Part 3: Therapeutic Applications & Mechanism[4]

Kinase Inhibition (The "Hinge Binder")

Pyrazoles are dominant in the kinase inhibitor space. The mechanism relies on the scaffold occupying the ATP-binding pocket.

-

Case Study: Ruxolotinib (JAK1/2 Inhibitor)

-

Mechanism: Competitive inhibition at the ATP-binding site.

-

Binding Mode: The pyrazole ring forms a bidentate H-bond with the hinge region residues (Glu930 and Leu932 in JAK2).

-

SAR Insight: The cyclopentyl ring attached to the pyrazole fills the hydrophobic pocket, enhancing affinity.

-

Covalent Inhibition

Newer generations of drugs like Zanubrutinib (BTK inhibitor) utilize a pyrazole fused system equipped with a Michael acceptor (acrylamide) to form an irreversible covalent bond with a cysteine residue (Cys481) in the active site.

Figure 2: Mechanistic interaction of a covalent pyrazole inhibitor within the kinase active site.

Part 4: Experimental Validation Protocols

Biological Assay: In Vitro Kinase Inhibition (FRET)

To validate the potency of synthesized derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is recommended over radiometric methods for higher throughput and safety.

Materials:

-

Recombinant Kinase (e.g., JAK2, ALK)

-

Peptide Substrate (labeled with ULight™)

-

Europium-labeled anti-phosphotyrosine antibody

-

ATP (at Km concentration)

Protocol:

-

Preparation: Dilute test compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Prepare a 3-fold serial dilution series.

-

Enzyme Reaction: Add 5 µL of kinase solution (0.5 nM final) to a 384-well white low-volume plate. Add 2.5 µL of compound. Incubate for 15 min at RT.

-

Initiation: Add 2.5 µL of ATP/Peptide mix. Shake plate for 1 min. Incubate for 60 min at RT.

-

Detection: Add 10 µL of Detection Mix (Eu-antibody + EDTA to stop reaction). The EDTA chelates Mg2+, stopping the kinase. The Eu-antibody binds phosphorylated peptide.

-

Readout: Measure signal on a multi-mode plate reader (Excitation: 320 nm; Emission: 665 nm).

-

Analysis: Calculate IC50 using a non-linear regression model (sigmoidal dose-response).

Quantitative Data Summary: FDA-Approved Pyrazoles

The following table summarizes key pyrazole-based therapeutics, validating the scaffold's versatility.

| Drug Name | Target | Indication | Mechanism Type | Key Structural Feature |

| Crizotinib | ALK/ROS1 | NSCLC | Reversible (ATP-competitive) | 3-substituted pyrazole acting as hinge binder |

| Ruxolotinib | JAK1/2 | Myelofibrosis | Reversible (ATP-competitive) | Pyrazole-pyrrolopyrimidine scaffold |

| Zanubrutinib | BTK | Mantle Cell Lymphoma | Irreversible (Covalent) | Pyrazole core with acrylamide warhead |

| Pralsetinib | RET | Thyroid Cancer | Reversible | Fluorinated pyrazole for metabolic stability |

| Celecoxib | COX-2 | Inflammation | Reversible | 1,5-diarylpyrazole (Selectivity via pocket fit) |

References

-

Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances, 2025. Link

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 2023. Link

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. Link

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. Journal of Organic Chemistry, 2025. Link

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023. Link

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 2022. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Phenyl-Pyrazolyl-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of a phenyl ring, a pyrazole nucleus, and a piperazine moiety gives rise to the phenyl-pyrazolyl-piperazine scaffold, a chemical architecture of significant interest in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds. We will delve into the synthetic strategies, explore the nuanced structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin their therapeutic potential across various domains, including oncology, neuroscience, and infectious diseases. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from this versatile scaffold.

Introduction: The Emergence of a Privileged Scaffold

The pyrazole ring system is a well-established pharmacophore, known for its wide spectrum of biological applications.[1][2][3] Similarly, the piperazine ring is a common constituent in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[4][5] The strategic combination of these two heterocyclic systems with a phenyl group has yielded a class of molecules with remarkable and often multi-targeted biological activities. The phenyl-pyrazolyl-piperazine core provides a rigid, three-dimensional framework that can be readily functionalized, allowing for the fine-tuning of pharmacological profiles. This guide will explore the key therapeutic areas where these derivatives have demonstrated significant promise.

Synthetic Strategies: Building the Core Scaffold

The construction of the phenyl-pyrazolyl-piperazine scaffold can be achieved through several synthetic routes. A common and versatile approach involves a multi-step synthesis, the core of which is the formation of the pyrazole ring, followed by the introduction of the piperazine moiety.

General Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

A frequently utilized intermediate is 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a key building block for more complex derivatives, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, teneligliptin.[1] The synthesis generally proceeds as follows:

Experimental Protocol: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine [6][7][8][9]

-

Step 1: Condensation. Ethyl acetoacetate is reacted with a protected piperazine, such as ethyl piperazine-1-carboxylate, in a suitable solvent like toluene at elevated temperatures. This condensation reaction forms an enamine intermediate.[6][7]

-

Step 2: Cyclization with Phenylhydrazine. The resulting intermediate is then reacted with phenylhydrazine. This step leads to the formation of the pyrazole ring through a cyclization reaction.[6][7]

-

Step 3: Deprotection. The protecting group on the piperazine nitrogen is removed under appropriate conditions to yield the final 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[6]

Caption: General synthetic workflow for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

This modular synthesis allows for the introduction of diversity at various positions of the scaffold by utilizing substituted starting materials.

Anticancer Activity: Targeting Proliferation and Survival

Phenyl-pyrazolyl-piperazine derivatives have emerged as a promising class of anticancer agents, with activities demonstrated against a range of cancer cell lines.[10][11][12][13] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and the induction of apoptosis.

Mechanism of Action in Cancer

The anticancer effects of these derivatives are attributed to several mechanisms, including:

-

Induction of Apoptosis and DNA Fragmentation: Certain derivatives have been shown to induce apoptosis and cause DNA fragmentation in cancer cells.[11]

-

Cell Cycle Arrest: These compounds can inhibit cell cycle progression, leading to an accumulation of cells in specific phases, such as G1 or S phase.[11]

-

Inhibition of Kinases: The pyrazole scaffold is a known "privileged structure" for kinase inhibition. Phenyl-pyrazolyl-piperazine derivatives can be designed to target specific kinases involved in cancer cell proliferation and survival.[14]

-

Inhibition of Anti-apoptotic Proteins: Recent studies have identified phenylpyrazole derivatives as inhibitors of anti-apoptotic proteins like MCL-1, which is overexpressed in many cancers.[15]

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The substitution pattern on both the phenyl and piperazine rings plays a crucial role in determining the anticancer potency.

| Substitution Position | Effect on Activity | Reference |

| Phenyl ring of pyrazole | Introduction of electron-withdrawing groups (e.g., halogens) can enhance cytotoxicity. | [10] |

| Phenyl ring of piperazine | Substitutions at the meta and para positions can modulate activity and selectivity. | [10] |

| Piperazine Nitrogen | Derivatization of the second nitrogen of the piperazine ring can lead to compounds with improved activity. | [11] |

For instance, compounds with 3,5-difluoro or 3,5-dichloro substitutions on the phenylpiperazine moiety have shown significantly more potent cytotoxicity than their unsubstituted counterparts.[10]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. academicstrive.com [academicstrive.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 7. WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 8. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]

- 9. Improved Process For Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 [quickcompany.in]

- 10. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. II. Optimization of the phenylpiperazine moiety of 1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis protocol for 1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Application Note AN-206

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine , a privileged scaffold in medicinal chemistry often found in kinase inhibitors and GPCR ligands (e.g., 5-HT modulators).

Unlike routine preparations of

Key Technical Highlights:

-

Tautomeric Management: Handling the 3-phenyl vs. 5-phenyl equilibrium.

-

Safety Critical: Controlled quenching of phosphorus oxychloride (

). -

Impurity Control: Prevention of

-bis(pyrazolyl)piperazine dimer formation.

Retrosynthetic Analysis & Strategy

The target molecule features a piperazine ring attached to the C5 position of a 3-phenyl-1H-pyrazole.[1][2]

Strategic Logic